molecular formula C14H16N2O4 B14965383 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(3-methoxy-propyl)-acetamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(3-methoxy-propyl)-acetamide

Cat. No.: B14965383
M. Wt: 276.29 g/mol
InChI Key: AGDJZKDQMFWSTM-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization. One common method involves the following steps:

    Formation of Isoindolinone Core: Phthalic anhydride reacts with an amine to form the isoindolinone core.

    Acylation: The isoindolinone core is then acylated with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.

    N-(3-Methoxypropyl)phthalimide: Similar structure but lacks the acetamide group, which may influence its biological activity.

Uniqueness

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the isoindolinone core and the methoxypropyl group. This combination of functional groups imparts specific properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C14H16N2O4/c1-20-8-4-7-15-12(17)9-16-13(18)10-5-2-3-6-11(10)14(16)19/h2-3,5-6H,4,7-9H2,1H3,(H,15,17)

InChI Key

AGDJZKDQMFWSTM-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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